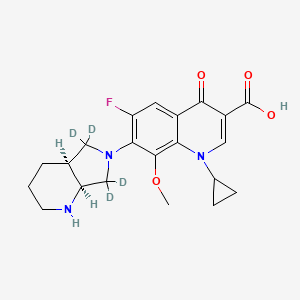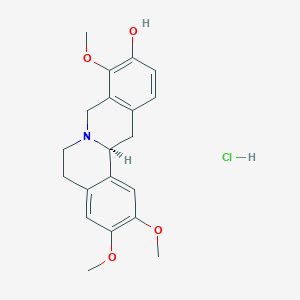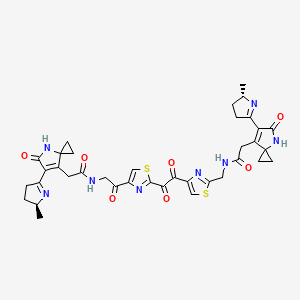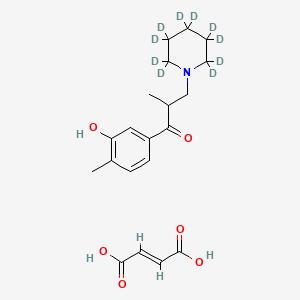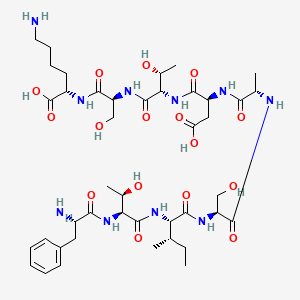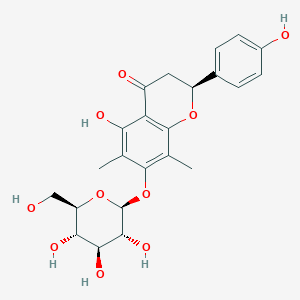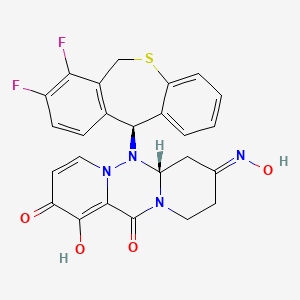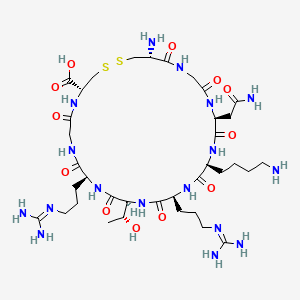
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is characterized by the presence of cysteine residues at both the N-terminus and C-terminus, which can form disulfide bonds, contributing to the stability and biological activity of the peptide. Peptides like this one are often used in biochemical research and pharmaceutical applications due to their ability to mimic natural proteins and interact with specific biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Types of Reactions:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and biological function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Disulfide-bonded Peptide: Formed through the oxidation of cysteine residues.
Reduced Peptide: Formed through the reduction of disulfide bonds.
Applications De Recherche Scientifique
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide stability.
Biology: Employed in studies of protein-protein interactions and as a tool to investigate cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH involves its ability to form disulfide bonds, which stabilize its structure and enable it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
Comparaison Avec Des Composés Similaires
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(2)-OH: A similar peptide with a slight variation in the position of cysteine residues.
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(3)-OH: Another variant with different cysteine positioning.
Uniqueness: H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is unique due to its specific sequence and the presence of cysteine residues at both termini, which allows for the formation of stable disulfide bonds. This structural feature distinguishes it from other peptides and contributes to its specific biological activities.
Propriétés
Formule moléculaire |
C36H65N17O12S2 |
|---|---|
Poids moléculaire |
992.1 g/mol |
Nom IUPAC |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |
Clé InChI |
CEKSIKGPDBMBEG-SLQNPQMPSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
SMILES canonique |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


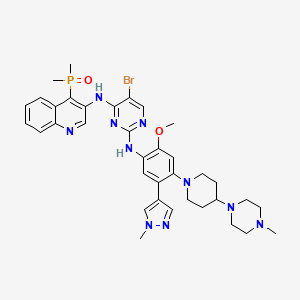

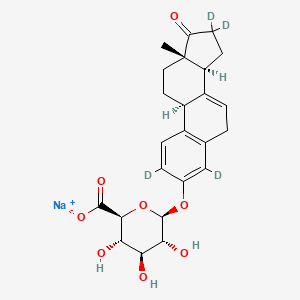

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
